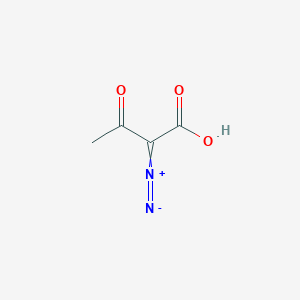
2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate is a chemical compound with the molecular formula C₄H₄N₂O₃ It is known for its unique structure, which includes a diazonium group, a hydroxy group, and a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate typically involves the diazotization of 1-hydroxy-3-oxobut-1-en-1-amine. This process requires the use of nitrous acid (HNO₂) as a diazotizing agent under acidic conditions. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium chloride (NaCl) or sodium hydroxide (NaOH) are employed under mild conditions.
Major Products Formed
Oxidation: Formation of oxo compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives, such as halides or hydroxides.
Applications De Recherche Scientifique
2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate involves its reactivity with nucleophiles and electrophiles. The diazonium group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The hydroxy and keto groups also contribute to the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-diazo-3-oxobutanoate: Similar in structure but contains a methoxy group instead of a hydroxy group.
2-Diazonio-1-methoxy-3-oxobut-1-en-1-olate: Contains a methoxy group instead of a hydroxy group.
Propriétés
Numéro CAS |
134973-72-1 |
|---|---|
Formule moléculaire |
C4H4N2O3 |
Poids moléculaire |
128.09 g/mol |
Nom IUPAC |
2-diazo-3-oxobutanoic acid |
InChI |
InChI=1S/C4H4N2O3/c1-2(7)3(6-5)4(8)9/h1H3,(H,8,9) |
Clé InChI |
AWXVZQXIMPKRGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=[N+]=[N-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





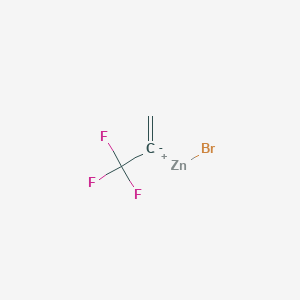
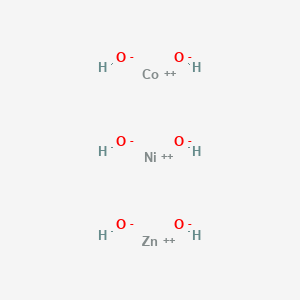
![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)
![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)

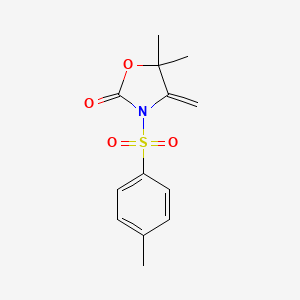
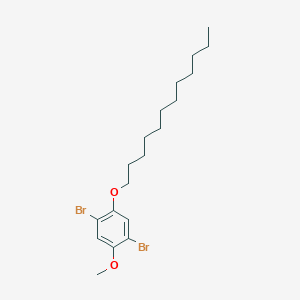
![1-[3-(Naphthalen-1-YL)propyl]pyrene](/img/structure/B14262898.png)
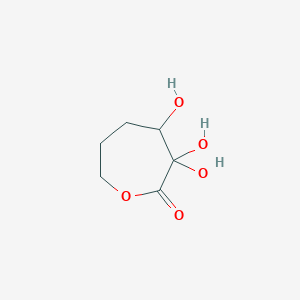
![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)

